Methanesulfonimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

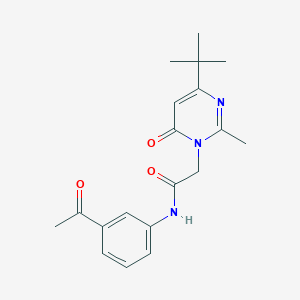

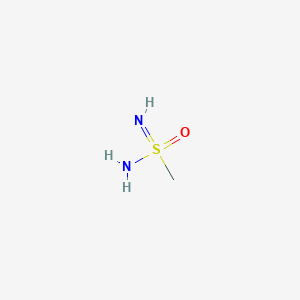

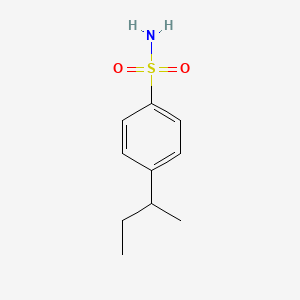

Methanesulfonimidamide is an organosulfur compound with the linear formula CH3SO2NH2 . It is used in the synthesis of important organic reagents and as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .

Synthesis Analysis

Sulfonimidates, which include this compound, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The synthesis of sulfonimidates has been intensively studied and has flourished over time .Molecular Structure Analysis

The molecular weight of this compound is 95.12 . The structure of this compound consists of a tetrahedral sulfur center with four different groups attached .Chemical Reactions Analysis

Sulfonimidates, including this compound, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .科学的研究の応用

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid is a stable strong acid and key in sulfur biogeochemical cycling. It's formed from atmospheric dimethyl sulfide oxidation and used by bacteria as a sulfur source, supporting the growth of specialized methylotrophs through methanesulfonate oxidation initiated by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Hydroxyl Radical Detection Using DMSO

DMSO oxidation by hydroxyl radicals forms methanesulfinic acid, not typically found in living systems, and can be measured spectrophotometrically. This method detects hydroxyl radicals in biological systems efficiently (Babbs & Steiner, 1990).

Methanesulfonyl Fluoride and Acetylcholinesterase

Methanesulfonyl fluoride, an oxydiaphoric inhibitor, reacts with acetylcholinesterase to produce a methanesulfonyl enzyme derivative. Substituted ammonium ions influence this reaction's rate, highlighting its potential in biochemical studies (Kitz & Wilson, 1963).

Methanesulfonic Acid Synthesis from Methane

Methanesulfonic acid, industrially important, is directly synthesized from methane. This process, being economical even on a small scale, offers insights into converting methane into valuable products, highlighting its industrial relevance (Schüth, 2019).

Methanesulfonic Acid in Esterification

Copper methanesulfonate is a catalyst in esterification of carboxylic acids with alcohols. Its ease of recovery and reusability stand out compared to conventional catalysts (Jiang, 2005).

"Greener" Friedel-Crafts Acylations

Methanesulfonic anhydride promotes Friedel-Crafts acylation, allowing aryl ketones preparation with minimal waste. This greener methodology differentiates itself by avoiding metallic or halogenated components (Wilkinson, 2011).

Environmental Benefits of Methanesulfonic Acid

Methanesulfonic acid's aqueous solubility, low toxicity, and ideal electrolytic properties in electrochemical processes, particularly in electroplating of tin and lead, demonstrate its environmental advantages (Gernon, Wu, Buszta, & Janney, 1999).

Methanesulfonic Acid in Semiconductor Packaging

In semiconductor packaging, methanesulfonic acid is used in electroplating, affecting leadframe surface conditions and sulfur ingression. This research contributes to understanding semiconductor package durability and integrity (Omar, Jalar, Bakar, & Hamid, 2022).

Methanesulfonic Acid in Organic Synthesis

Cerium(IV) methanesulfonate, used in organic synthesis, is an effective oxidizing agent for synthesizing aromatic aldehydes, ketones, and quinines from polycyclic aromatics, offering high yield and selectivity (Wang Shi-zhi, 2011).

EMS Mutagenesis in Plant Stress Tolerance

Ethyl methanesulfonate (EMS)-induced mutagenesis generates genetic resources for identifying and characterizing genes for plant development and abiotic stress tolerance, combining EMS mutation breeding with genetic engineering (Chen et al., 2023).

Methanesulfonic Acid in Textile Treatment

Methanesulfonic acid is investigated as a catalyst for finishing cotton to produce durable-press properties, providing strong catalysis in treatments but requiring washing to remove residual acidity (Reinhardt, Kullman, Cashen, & Reid, 1973).

Methanesulfonate in Environmental Studies

Methanesulfonate in Antarctic firn cores contributes to understanding the sulfur budget and atmospheric sulfur compounds' seasonal patterns (Jiankang et al., 2001).

Methanesulfonic Acid in Pharmaceutical Analysis

Methanesulfonic acid, used in pharmaceuticals, can contain genotoxic impurities like methyl methanesulfonate and ethyl methanesulfonate. A high-performance liquid chromatography method for their determination highlights its importance in quality control (Zhou et al., 2017).

Methanesulfonic Acid in Industrial Chemistry

Methane and sulfur trioxide combine in a cationic chain reaction to form methanesulfonic acid, offering an industrial route for direct methane functionalization (Díaz-Urrutia & Ott, 2019).

Sulfonamide Derivatives and Antibacterial Activity

New sulfonamide derivatives of methanesulfonicacid hydrazide and their nickel(II), cobalt(II) complexes show significant antibacterial activity, contributing to medical research (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Hygroscopic Properties of Methanesulfonates

Methanesulfonates, abundant in marine aerosols, show significant hygroscopic properties. Understanding these properties is crucial for atmospheric science and environmental research (Guo et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(aminosulfonimidoyl)methane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2OS/c1-5(2,3)4/h1H3,(H3,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAJKZOHUZOJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131129-54-9 |

Source

|

| Record name | methanesulfonoimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)

![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)

![N-(2-ethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2731655.png)

![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2731657.png)

![3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2731660.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)